molecular formula C18H18N4 B105132 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline CAS No. 17400-70-3

5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline

Cat. No. B105132
CAS RN: 17400-70-3
M. Wt: 290.4 g/mol
InChI Key: YMIGZFUAYQRQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline, also known as DPAQ, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used to label and track cellular components.

Mechanism Of Action

5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline works by binding to cellular components and emitting fluorescent light when excited by a specific wavelength of light. The exact mechanism of action is not fully understood, but it is believed that 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline binds to specific amino acid residues in proteins and other cellular components.

Biochemical And Physiological Effects

5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline is generally considered to be non-toxic and has minimal effects on cellular function. However, it is important to note that the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline can alter the behavior of the cellular components it labels. For example, the binding of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline to actin filaments can alter their dynamics and affect cellular motility.

Advantages And Limitations For Lab Experiments

One advantage of using 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline is its high sensitivity and specificity for labeling cellular components. It is also relatively easy to use and can be applied to a wide range of biological systems. However, one limitation of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline is that it requires the use of specialized equipment, such as a fluorescence microscope, to visualize the labeled components. Additionally, the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline can alter the behavior of the cellular components it labels, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline in scientific research. One area of interest is the development of new methods for labeling and tracking cellular components using 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline. Another area of interest is the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline in live-cell imaging to study the dynamics of cellular components in real-time. Additionally, there is potential for the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline in diagnostic and therapeutic applications, such as the detection and treatment of cancer cells.

Synthesis Methods

The synthesis of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline involves a multi-step process that begins with the reaction of 2-chloro-6-methylquinoline with sodium azide. The resulting compound is then reacted with p-dimethylaminobenzene diazonium salt to form 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline.

Scientific Research Applications

5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline has been widely used in scientific research as a fluorescent dye to label and track cellular components. It has been used to study the dynamics of actin filaments, microtubules, and other cytoskeletal structures. 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline has also been used to label proteins and study their localization and trafficking within cells.

properties

CAS RN

17400-70-3

Product Name

5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(6-methylquinolin-5-yl)diazenyl]aniline

InChI

InChI=1S/C18H18N4/c1-13-6-11-17-16(5-4-12-19-17)18(13)21-20-14-7-9-15(10-8-14)22(2)3/h4-12H,1-3H3

InChI Key

YMIGZFUAYQRQRI-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)N=CC=C2)N=NC3=CC=C(C=C3)N(C)C

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)N=NC3=CC=C(C=C3)N(C)C

synonyms

N,N-dimethyl-4-(6-methylquinolin-5-yl)diazenyl-aniline

Origin of Product

United States

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